molecular formula C12H16O4Si B14282460 Dimethoxy(phenyl)silyl 2-methylprop-2-enoate CAS No. 150380-24-8

Dimethoxy(phenyl)silyl 2-methylprop-2-enoate

Cat. No.: B14282460
CAS No.: 150380-24-8
M. Wt: 252.34 g/mol
InChI Key: GTDVFOGVHUOHPP-UHFFFAOYSA-N
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Description

Dimethoxy(phenyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to two methoxy groups and a 2-methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxy(phenyl)silyl 2-methylprop-2-enoate typically involves the reaction of phenyltrichlorosilane with methanol to form dimethoxy(phenyl)silane. This intermediate is then reacted with 2-methylprop-2-enoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(phenyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding silanols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium halides or amines can be used in the presence of a suitable solvent like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of silanols and carboxylic acids.

    Reduction: Formation of alcohols and silanes.

    Substitution: Formation of substituted silanes and esters.

Scientific Research Applications

Dimethoxy(phenyl)silyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethoxy(phenyl)silyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethoxy(methyl)silyl 2-methylprop-2-enoate
  • Dimethoxy(phenyl)silyl 2-methylpropanoate
  • Trimethoxy(phenyl)silane

Uniqueness

Dimethoxy(phenyl)silyl 2-methylprop-2-enoate is unique due to the presence of both a phenyl group and a 2-methylprop-2-enoate group attached to the silicon atom. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

150380-24-8

Molecular Formula

C12H16O4Si

Molecular Weight

252.34 g/mol

IUPAC Name

[dimethoxy(phenyl)silyl] 2-methylprop-2-enoate

InChI

InChI=1S/C12H16O4Si/c1-10(2)12(13)16-17(14-3,15-4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3

InChI Key

GTDVFOGVHUOHPP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O[Si](C1=CC=CC=C1)(OC)OC

Origin of Product

United States

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